molecular formula C17H14N2O4 B2637800 (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid CAS No. 741-28-6

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid

Cat. No.: B2637800
CAS No.: 741-28-6
M. Wt: 310.309
InChI Key: ISTMZIFNQQCIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid is a hydantoin-derived compound characterized by a central imidazolidine ring substituted with two phenyl groups at the 4-position and an acetic acid side chain at the 1-position (Figure 1). This scaffold is structurally related to phenytoin, a well-known anticonvulsant, but differs in the substitution pattern and functional groups . Recent studies highlight its derivatives as promising anticancer agents, particularly against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines, with IC50 values comparable to docetaxel . Additionally, its prodrug form, fosphenytoin (a phosphate ester derivative), is clinically used for rapid intravenous delivery in epilepsy management .

Properties

IUPAC Name

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMZIFNQQCIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid typically involves the reaction of diphenylhydantoin with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the hydantoin attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and solvents like ethanol or water to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry

In organic chemistry, (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with distinct properties.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi. For example, specific derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines such as U937 and K562. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Medicine

The stability and bioactivity of this compound make it a candidate for therapeutic applications:

  • Potential Therapeutic Agent : Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and bacterial infections.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its derivatives are being explored for their efficacy as active pharmaceutical ingredients (APIs) in drug formulations.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of new derivatives
BiologyAntimicrobial and anticancer propertiesInduces apoptosis in U937 cells
MedicinePotential therapeutic agentModulates signaling pathways for disease treatment
IndustryProduction of pharmaceuticalsUsed in formulations as active ingredients

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Effects

Research involving U937 cell lines demonstrated that treatment with this compound led to a marked increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed a significant increase in early apoptotic cells.

Mechanism of Action

The mechanism of action of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazolidine Core

Methyl/Phenyl Substitutions
  • However, this modification diminishes antiproliferative activity compared to the diphenyl analog, as evidenced by weaker EGFR/VEGFR2 inhibition .
  • Fluorinated Derivatives : Compound 16 (5-fluoro-substituted) exhibits improved metabolic stability and cytotoxicity (IC50 = 8.2 µM against MDA-MB-231) due to the electron-withdrawing fluorine enhancing target binding .
Brominated Derivatives
  • Compound 17 (5-bromo-substituted) shows enhanced DNA intercalation properties, with IC50 values of 6.7 µM (HeLa) and 7.1 µM (A549), attributed to bromine’s polarizable nature facilitating hydrophobic interactions .

Side Chain Modifications

Ester vs. Acid Forms
  • Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate : The ethyl ester derivative serves as a prodrug, improving membrane permeability. Hydrolysis to the free acid in vivo restores activity, with synthesis yields exceeding 80% .
  • Propanoic Acid Analogs: Substituting acetic acid with propanoic acid (e.g., 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid) elongates the side chain, altering pharmacokinetics but reducing anticonvulsant efficacy compared to parent compounds .
Phosphate Prodrugs
  • Fosphenytoin (disodium phosphate salt): This water-soluble prodrug enables rapid intravenous administration, addressing phenytoin’s poor solubility. Clinical studies report 95% bioavailability and reduced injection site irritation .

Bivalent Ligands

Dimerization via ethylene glycol linkers (e.g., 7a) enhances anticonvulsant activity by cross-linking target receptors. 7a shows a 3-fold increase in potency over monovalent analogs in rodent seizure models, likely due to dual-site binding .

Metal Complexes

Organotin(IV) carboxylates incorporating propanoic acid derivatives exhibit distinct mechanisms, such as DNA cleavage via Sn–O interactions.

Key Data Tables

Table 1. Cytotoxic Activity of Selected Derivatives

Compound Substituent IC50 (µM) HeLa IC50 (µM) A549 IC50 (µM) MDA-MB-231
Parent acetic acid None 12.4 14.2 15.8
16 (5-Fluoro) 5-F 9.1 8.2 7.9
17 (5-Bromo) 5-Br 6.7 7.1 8.4
Docetaxel (Reference) - 4.3 3.9 5.2

Data adapted from

Table 2. Physicochemical Properties

Compound Solubility (mg/mL) logP Molecular Weight
Parent acetic acid 0.32 2.8 324.3
Fosphenytoin (salt) 50.1 -0.5 362.3
Ethyl ester derivative 1.8 3.5 352.4

Data from

Biological Activity

(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article examines its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C24_{24}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 400.43 g/mol
  • LogP : 3.355 (indicating moderate lipophilicity)

Synthesis Methods

The synthesis of this compound typically involves the reaction of diphenylhydantoin with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product. Common reagents include sodium hydroxide and solvents like ethanol or water to facilitate the reaction.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity. A study evaluated its effect on bacterial strains exhibiting multidrug resistance (MDR). The compound was tested for its ability to enhance the efficacy of nalidixic acid against Enterobacter aerogenes strains. Results indicated that certain derivatives could significantly decrease the minimum inhibitory concentration (MIC) of nalidixic acid in MDR strains, suggesting a potential role as a chemosensitizer .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. Mechanistic studies suggested that this inhibition might be due to the modulation of specific molecular targets involved in cell cycle regulation and apoptosis .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the effect of this compound on antibiotic susceptibility.
    • Methodology : Tested against two strains of Enterobacter aerogenes.
    • Results : The compound showed a four-fold decrease in MIC for nalidixic acid in MDR strain CM-64 at a concentration of 62.5 µM.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : Various concentrations were applied to breast and lung cancer cell lines.
    • Results : Significant dose-dependent inhibition of cell viability was observed, with IC50_{50} values indicating potent activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis or growth inhibition .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetateStructureModerate antimicrobial
5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acidStructureWeak anticancer activity
2-(2,5-dioxoimidazolidin-4-yl)acetic acidStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can react with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) at reflux for 4–18 hours . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent selection (DMSO or ethanol). Post-synthesis purification involves recrystallization using water-ethanol mixtures, achieving ~65% yield .
  • Data Contradictions : Some protocols report lower yields (55%) when bulky substituents are introduced, likely due to steric hindrance during cyclization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound derivatives?

  • Methodology :

  • ¹H NMR : Key signals include δ 8.06 ppm (amide NH), 7.25–7.68 ppm (aromatic protons from diphenyl groups), and 3.96 ppm (CH₂ group adjacent to the imidazolidinone ring) .
  • IR : Peaks at 1,721 cm⁻¹ (C=O stretch of acetic acid moiety) and 1,672 cm⁻¹ (amide NH bending) confirm functional groups .
    • Critical Analysis : Discrepancies in NH stretching frequencies (e.g., 3,254 cm⁻¹ vs. 3,200 cm⁻¹ in other studies) may arise from hydrogen bonding differences in solid vs. solution states .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies show degradation under prolonged exposure to light or acidic conditions (pH < 4) .
  • Experimental Design : For biological assays, use DMSO stock solutions (≤10% v/v) to avoid solvent interference. Stability during storage requires inert atmospheres (N₂) and −20°C conditions .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound derivatives, particularly in anticancer or neurological applications?

  • SAR Insights :

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., Cl at the phenyl ring) show improved cytotoxicity (IC₅₀ = 8–12 µM) against breast cancer cell lines compared to unsubstituted analogs (IC₅₀ > 50 µM) .
  • Neurological Applications : Phosphorylated derivatives (e.g., disodium phosphate salts) enhance water solubility and blood-brain barrier penetration, making them viable prodrug candidates for epilepsy treatment .
    • Data Contradictions : Bulky substituents (e.g., trifluoromethyl groups) reduce activity due to steric clashes with target proteins .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Case Study : While some studies report strong inhibitory activity against kinases (e.g., EGFR), others note weak effects. These discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentrations (1–10 mM) in kinase assays .
  • Cellular Context : Differential expression of efflux pumps (e.g., P-gp) in cell lines affecting intracellular drug accumulation .
    • Resolution : Standardize assay protocols (e.g., fixed ATP levels) and use isogenic cell lines to control for genetic variability .

Q. What advanced analytical methods validate purity and quantify trace impurities in this compound?

  • Methodology :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation of impurities (e.g., unreacted hydrazides) .
  • Elemental Analysis : Deviations >0.3% from calculated C/H/N/O values indicate incomplete purification .
    • Critical Thresholds : Pharmacopeial standards require ≥98% purity for biological testing, with <0.1% residual solvents (e.g., DMSO) .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with neurological targets (e.g., sodium channels) despite its structural similarity to phenytoin .
  • Toxicokinetics : Absence of in vivo ADME (absorption, distribution, metabolism, excretion) profiles for phosphorylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.